molecular formula C16H20ClNO2 B2769035 1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 1082722-50-6

1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B2769035
CAS No.: 1082722-50-6
M. Wt: 293.79
InChI Key: GWCYVINHOSHPIR-UHFFFAOYSA-N
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Description

1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C16H20ClNO2 and a molecular weight of 293.79 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-β-nitrostyrene. This intermediate is then reduced to 3-methoxyphenethylamine, which is subsequently reacted with 3-methoxybenzaldehyde to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are typically carried out under controlled conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can yield various amines .

Scientific Research Applications

1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s methoxy groups and amine functionality play crucial roles in its binding to target molecules and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of methoxy groups at the 3-position on both phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

1,2-bis(3-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-18-14-7-3-5-12(9-14)10-16(17)13-6-4-8-15(11-13)19-2;/h3-9,11,16H,10,17H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCYVINHOSHPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C2=CC(=CC=C2)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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